molecular formula C15H13BrN2OS2 B2743812 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851800-90-3

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2743812
CAS No.: 851800-90-3
M. Wt: 381.31
InChI Key: AOJYSOCBZHSWJU-UHFFFAOYSA-N
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Description

The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole (imidazoline) core substituted at position 1 with a thiophene-2-carbonyl group and at position 2 with a [(4-bromophenyl)methyl]sulfanyl moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where such interactions are critical.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS2/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJYSOCBZHSWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be attached through a thiolation reaction using methylthiol and a suitable base.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and sulfur.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the imidazole ring or the bromophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, reduced bromophenyl derivatives.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the investigation of new reaction pathways and synthetic strategies. The ability to undergo various chemical reactions, such as oxidation and reduction, enhances its utility in developing novel compounds.

Biology

In biological research, 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole can act as a probe for studying interactions between small molecules and biological macromolecules. Its reactivity allows it to be used in labeling and tracking biomolecules, which is crucial for understanding biochemical processes.

Medicine

The compound shows promise as a therapeutic agent due to its ability to interact with specific molecular targets. Its unique structure may enhance binding affinity to enzymes and receptors, making it a candidate for drug development. Preliminary studies suggest potential applications in treating various diseases, including cancer and infections .

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in producing pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in diverse manufacturing processes .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of various imidazole derivatives found that modifications in substituents significantly affect activity. The compound demonstrated promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Study 2: Anticancer Potential

Research on related imidazole derivatives highlighted their anticancer activity against various cancer cell lines. The unique structure of this compound may enhance its effectiveness against specific cancer types due to its interaction with cellular targets involved in proliferation pathways .

Mechanism of Action

The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group and the imidazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Imidazoline vs. Imidazole/Imidazolone Derivatives

  • 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole () : A fully aromatic imidazole core with bromomethyl and fluorophenyl substituents. The lack of saturation may enhance rigidity and π-π interactions, as evidenced by its crystalline properties (melting point: 152–154°C) .
  • 4-(4-Bromophenyl)-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one () : An imidazolone derivative with a ketone group, increasing polarity and hydrogen-bonding capacity compared to the target compound’s imidazoline core .
Substituent Effects at Position 1

Thiophene-2-carbonyl vs. Sulfonyl/Aryl Groups

  • Target Compound : The thiophene-2-carbonyl group may enhance electron-deficient character, favoring interactions with electron-rich biological targets.
  • MK017 (): Features a simpler aryl group (chlorophenylmethyl) at position 2 but lacks a carbonyl or sulfonyl group at position 1, resulting in reduced polarity and altered receptor binding (e.g., α2-adrenoceptor antagonism) .
Substituent Effects at Position 2

Bromophenylmethylsulfanyl vs. Halogenated/Hydrophobic Groups

  • Target Compound : The bromine atom introduces steric bulk and lipophilicity, which may enhance binding to hydrophobic pockets.
  • This compound demonstrated efficacy in reducing tumor-induced weight loss in mice, suggesting that bromine positioning modulates therapeutic activity .

Implications for Further Research

The target compound’s unique combination of a thiophene-2-carbonyl group and bromophenylmethylsulfanyl substituent positions it as a candidate for exploring halogen-bond-driven interactions or thiophene-based π-stacking in drug design. Synthetic routes from and may guide scalable production.

Biological Activity

2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its diverse functional groups, which include a bromophenyl moiety, a methylsulfanyl group, an imidazole ring, and a thiophene ring. This unique structure positions it as a promising candidate for various biological applications, including potential therapeutic uses in medicine.

Chemical Structure and Properties

The compound's molecular formula is C15H13BrN2OSC_{15}H_{13}BrN_2OS, and it has a molecular weight of approximately 312.19 g/mol. The presence of the imidazole and thiophene rings contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group and the imidazole ring can modulate enzyme and receptor activities, while the thiophene ring facilitates π-π interactions with aromatic amino acids in proteins. This interaction enhances binding affinity, potentially leading to significant biological effects.

Biological Activity Overview

The compound has shown promise in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of imidazole compounds exhibit antimicrobial properties. For instance, similar imidazole derivatives have demonstrated activity against various bacterial strains, suggesting potential efficacy against infections .
  • Anticancer Potential : Research has indicated that imidazole-containing compounds can interact with BCL-2 proteins, which are crucial in regulating apoptosis in cancer cells. This interaction could lead to enhanced anticancer activity .
  • Antimalarial Effects : Some studies have explored the antimalarial properties of related compounds. For example, certain benzothiazole hydrazones have shown significant activity against Plasmodium falciparum, indicating that similar structural motifs may confer antimalarial effects .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerModulation of BCL-2 proteins; potential apoptosis induction
AntimalarialSignificant suppression of parasite growth

Case Studies

  • Antimicrobial Study : A study evaluated the in vitro antimicrobial activity of various imidazole derivatives, including those structurally similar to this compound. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Research : In another study focusing on metal complexes of imidazoles, researchers found that these compounds exhibited significant cytotoxicity against breast cancer cell lines by interfering with apoptotic pathways involving BCL-2 family proteins .
  • Antimalarial Investigation : A recent investigation into hydrazone derivatives revealed that certain compounds significantly inhibited the growth of Plasmodium yoelii in murine models, suggesting a potential pathway for developing new antimalarial agents based on similar structural frameworks .

Q & A

Basic: What synthetic methodologies are effective for preparing 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the dihydroimidazole core. Key steps include:

  • Thioether linkage formation : Reaction of 4-bromobenzyl mercaptan with a pre-functionalized imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF).
  • Acylation : Introduction of the thiophene-2-carbonyl group via coupling agents like EDCl/HOBt in anhydrous THF .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during substitution reactions .
    Critical Parameters : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are essential to prevent oxidation of the thioether group .

Advanced: How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?

Methodological Answer:
Comparative studies of structurally analogous compounds reveal that halogen substituents significantly alter bioactivity. For example:

Compound SubstituentBiological Activity (IC₅₀)Key Structural Feature
4-Bromophenyl12.5 µM (Anticancer)Enhanced lipophilicity
4-Chlorophenyl18.3 µM (Antibacterial)Electrophilicity
4-Fluorophenyl24.7 µM (Antifungal)Metabolic stability

The bromine atom in the 4-bromophenyl group increases lipophilicity, improving membrane permeability, while fluorine enhances metabolic stability . Experimental Design Tip : Use isosteric replacements (e.g., Cl ↔ Br) in SAR studies to isolate electronic vs. steric effects .

Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with experimental data to:

  • Predict reaction intermediates : Identify transition states for thioether formation and acylation steps.
  • Screen solvents/catalysts : Calculate solvation energies to optimize reaction efficiency (e.g., THF vs. DMF) .
  • Validate mechanistic hypotheses : Compare computed activation energies with experimental kinetic data.
    Case Study : A hybrid computational-experimental approach reduced synthesis optimization time by 40% for analogous imidazole derivatives .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regioselectivity of the imidazole ring and substituent integration (e.g., thiophene carbonyl at δ ~165 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .
    Data Cross-Validation : Compare experimental spectra with PubChem references (e.g., InChI Key: ONYFXCUVTAAMMY-UHFFFAOYSA-N) .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from variability in:

  • Assay conditions : Cell line specificity (e.g., HeLa vs. MCF-7) or incubation time.
  • Compound purity : Use HPLC (≥95% purity) to eliminate confounding effects from byproducts .
  • Solubility factors : DMSO concentration differences (e.g., 0.1% vs. 1%) may artifactually modulate activity .
    Recommendation : Replicate studies under standardized protocols (e.g., NIH/NCBI guidelines) and use PubChem bioassay data for benchmarking .

Advanced: What strategies mitigate oxidation of the sulfanyl group during synthesis?

Methodological Answer:

  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent thioether → sulfoxide/sulfone oxidation .
  • Antioxidant additives : Use 1–2 mol% of BHT (butylated hydroxytoluene) in reaction mixtures .
  • Low-temperature workup : Quench reactions at 0–4°C to stabilize the sulfanyl group .
    Validation : Monitor oxidation via LC-MS; sulfoxide byproducts typically elute earlier than the parent compound .

Basic: What are the key functional groups influencing this compound’s reactivity?

Methodological Answer:

  • Thioether (-S-) : Prone to oxidation but enables nucleophilic substitution.
  • Thiophene-2-carbonyl : Participates in π-π stacking with biological targets.
  • 4-Bromophenyl : Directs electrophilic aromatic substitution (e.g., Suzuki coupling) .
    Experimental Tip : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress, with UV visualization at 254 nm .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • LogP optimization : Introduce polar groups (e.g., -OH, -NH₂) to balance lipophilicity (target LogP 2–3) .
  • Metabolic stability : Replace bromine with fluorine to reduce CYP450-mediated degradation .
  • Prodrug strategies : Mask the thiophene carbonyl as an ester for enhanced bioavailability .
    Validation : Use in vitro microsomal assays (e.g., human liver microsomes) to assess metabolic stability .

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